

A Comparative Guide to the Crystal Structure Refinement of Syngenite

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Compound of Interest

Compound Name:	Syngenite
CAS No.:	13780-13-7
Cat. No.:	B078856

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structure refinement of **syngenite** ($K_2Ca(SO_4)_2 \cdot H_2O$), a mineral of interest in various scientific and industrial fields, including its potential relevance in biomineralization and as a component in certain pharmaceutical formulations. The following sections present quantitative data from key crystallographic studies, detail the experimental protocols employed, and visualize the refinement workflow.

Data Presentation: A Comparative Analysis of Syngenite's Crystallographic Parameters

The crystal structure of **syngenite** has been determined and refined in several studies, employing different techniques. The table below summarizes the key crystallographic parameters from a selection of these refinements, offering a clear comparison of the results.

Parameter	Corazza & Sabelli (1967) [1]	Aruja (1958) (Natural)[2]	Ballirano et al. (2005) (Synthetic)[3]	Evolution Study (2025)[4] [5]
Crystal System	Monoclinic[1]	Monoclinic[2]	Monoclinic[3]	Monoclinic[4]
Space Group	P2 ₁ /m[1]	P2 ₁ /m[2]	P2 ₁ /m[3]	P2 ₁ /m[4]
a (Å)	9.77[1]	9.771[2]	9.7710(2)[3]	9.77[4]
b (Å)	7.15[1]	7.146[2]	7.1449(2)[3]	7.14[6]
c (Å)	6.25[1]	6.251[2]	6.2469(1)[3]	6.25[6]
β (°)	104.0[1]	104.02[2]	103.992(2)[3]	104.01[6]
Z	2[2]	2[2]	2[3]	2[6]
Refinement Method	Single Crystal X-ray Diffraction	Powder X-ray Diffraction[2]	Rietveld Refinement of Powder X-ray Diffraction Data[3]	In situ Single-Crystal X-ray Diffraction[4]
R-factor (R _p)	Not Reported	Not Reported	5.26%[3]	Not explicitly stated for a single temperature, data deposited in CCDC.
Weighted R-factor (wR _p)	Not Reported	Not Reported	7.02%[3]	Not explicitly stated for a single temperature, data deposited in CCDC.
R-factor (R _F)	Not Reported	Not Reported	3.91%[3]	Not explicitly stated for a single temperature,

data deposited in
CCDC.

Key Interatomic Distances from the 2025 Evolution Study[4][5]

Bond	Bond Length (Å)
Ca1–O6	2.4008(16)
Ca1–O7	2.4409(10)
K1–O6	2.6712(12)
K1–O1	2.7474
S1–O1	1.4684(16)

Experimental Protocols

The refinement of **syngenite**'s crystal structure has been approached through various experimental methodologies. The following outlines the key protocols cited in the comparative data.

Single-Crystal X-ray Diffraction (Corazza & Sabelli, 1967; Evolution Study, 2025)

The initial structure determination by Corazza and Sabelli likely involved mounting a single crystal of **syngenite** on a goniometer.[1] X-rays were directed at the crystal, and the diffraction pattern was recorded. The positions and intensities of the diffracted beams were used to determine the unit cell dimensions and the arrangement of atoms within the crystal.

A more recent study in 2025 utilized in-situ single-crystal X-ray diffraction (SCXRD) to study the evolution of the **syngenite** structure over a wide range of temperatures.[4]

- Sample Preparation: A small single crystal (0.05 x 0.05 x 0.03 mm³) was selected and mounted on a glass fiber.[4]
- Data Collection: Data was collected using a Rigaku XtaLAB Synergy-S diffractometer with MoK α radiation.[4] A HyPix-6000HE detector was used, and the temperature was controlled

with an Oxford Cryostream 800 system.[4] Complete datasets were collected at 10 °C intervals over a temperature range of -173 to 227 °C.[4]

- Data Processing and Refinement: The collected data was integrated and corrected for absorption.[4] The crystal structure was then refined using the SHELXL software package.[4]

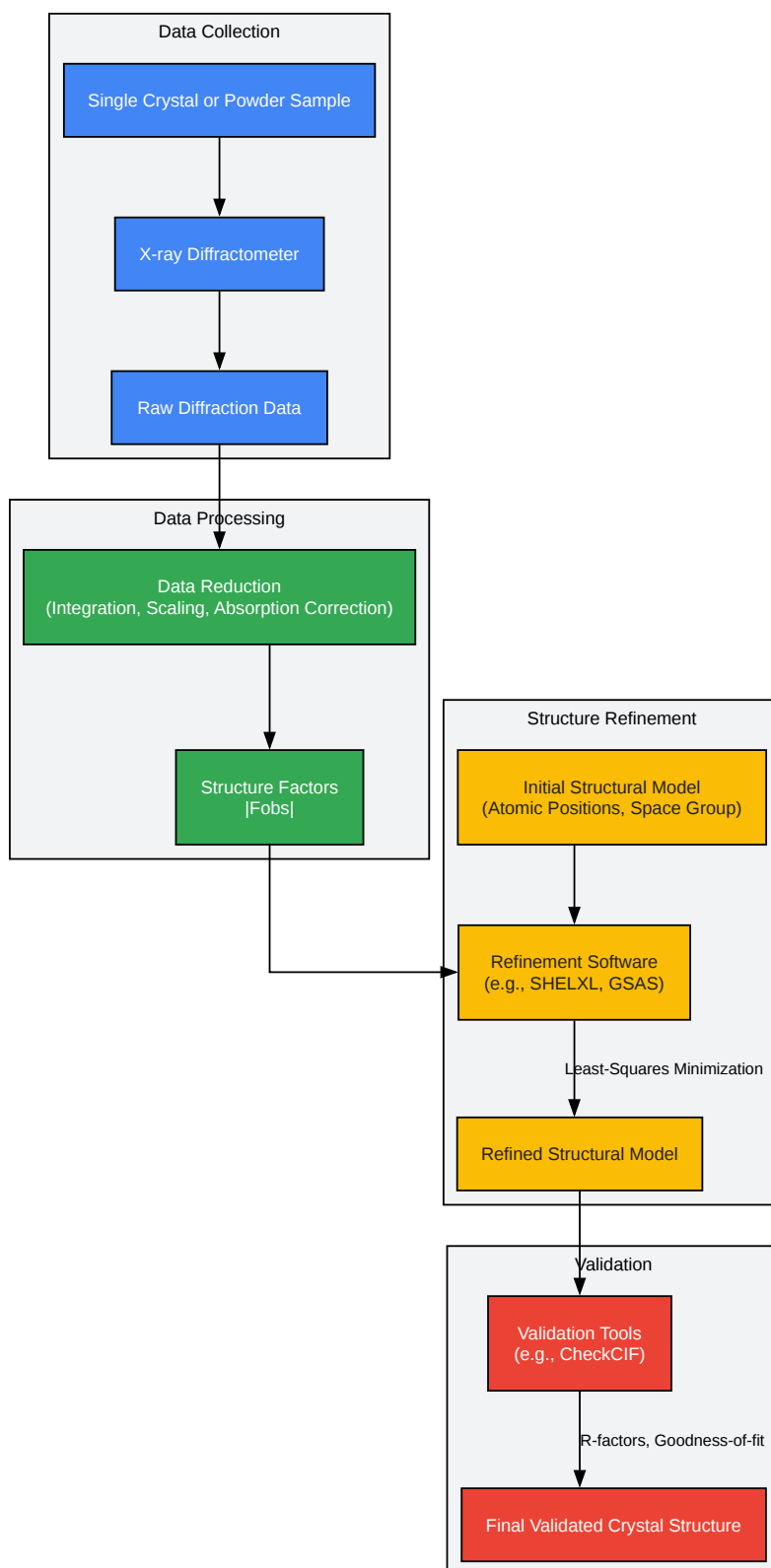
Powder X-ray Diffraction and Rietveld Refinement (Aruja, 1958; Ballirano et al., 2005)

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystallographic structure of a material in powdered form.

- Sample Preparation: A sample of natural **syngenite** was ground into a fine powder.[2] For the study by Ballirano et al., synthetic **syngenite** was used.[3]
- Data Collection: The powder sample was placed in a sample holder and irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays was measured as a function of the scattering angle (2θ).
- Rietveld Refinement: The study by Ballirano and colleagues employed the Rietveld method for structure refinement.[3] This method involves fitting a calculated diffraction pattern to the experimental data. The calculated pattern is generated from a structural model that includes parameters such as lattice parameters, atomic positions, and site occupancies. The refinement process adjusts these parameters to minimize the difference between the calculated and observed diffraction patterns.

Visualization of the Crystal Structure Refinement Workflow

The following diagram illustrates a generalized workflow for crystal structure refinement, applicable to the studies of **syngenite**.



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